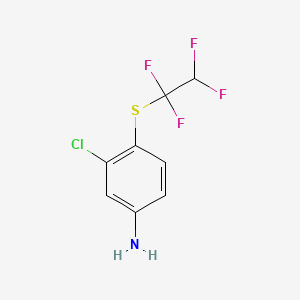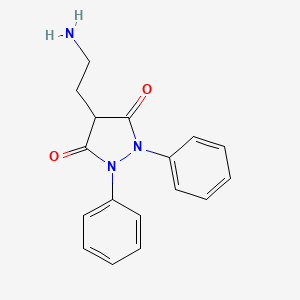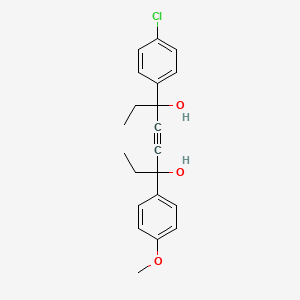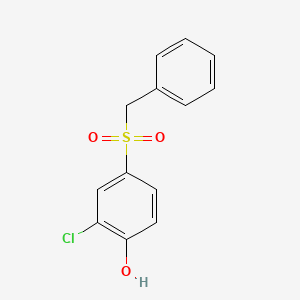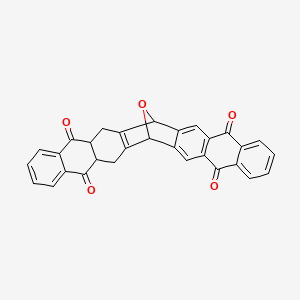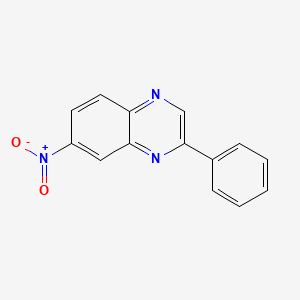
7-Nitro-2-phenylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core substituted with a nitro group at the seventh position and a phenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2-phenylquinoxaline typically involves the condensation of 2-nitroaniline with benzil in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid under reflux conditions. The general reaction scheme is as follows:
2-nitroaniline+benzil→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as pyridine or other bases may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-2-phenylquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Reduction: 7-Amino-2-phenylquinoxaline.
Substitution: Various substituted phenylquinoxalines.
Oxidation: Quinoxaline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications.
Mechanism of Action
The mechanism of action of 7-Nitro-2-phenylquinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2-Phenylquinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Amino-2-phenylquinoxaline: The amino group provides different reactivity and biological properties compared to the nitro group.
Quinoxaline: The parent compound without any substituents, used as a reference for studying the effects of different substituents.
Uniqueness: 7-Nitro-2-phenylquinoxaline is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological properties. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the phenyl group provides additional sites for chemical modification.
Properties
CAS No. |
103977-08-8 |
|---|---|
Molecular Formula |
C14H9N3O2 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
7-nitro-2-phenylquinoxaline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)16-14(9-15-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HASZECUYNSLBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


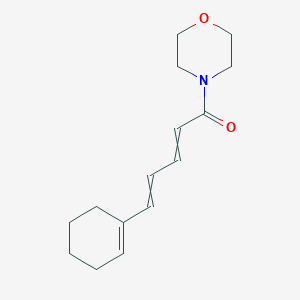
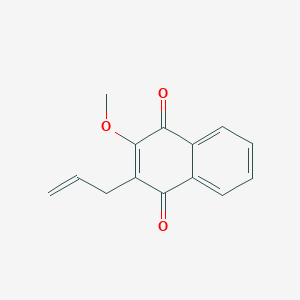
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)


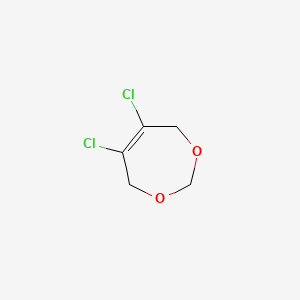
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
